6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride
Overview
Description
6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : This compound is used in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which are evaluated for their antibacterial activity. These derivatives are synthesized through a one-pot, three-component reaction, showcasing the compound's utility in complex chemical syntheses (Rostamizadeh et al., 2013).
Formation of Pyridine Derivatives : The compound is also involved in reactions leading to various pyridine derivatives. These derivatives are potentially useful for their biological activities and are synthesized using different reaction pathways, highlighting the versatility of 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride in synthetic chemistry (Yassin, 2009).
Chemical Transformations under Nucleophilic Conditions : Research shows that this compound undergoes various chemical transformations when exposed to nucleophilic reagents, leading to the creation of new heterocyclic systems. These findings are crucial for understanding its chemical behavior and potential applications in synthesizing novel compounds (Ibrahim & El-Gohary, 2016).
Pharmaceutical and Biological Research
Src Kinase Inhibitory Activity : Derivatives of this compound have been reported to inhibit Src kinase activity, an important target in cancer therapy. This highlights its potential in pharmaceutical research and drug development (Boschelli et al., 2005).
Molecular Docking and Antimicrobial Activity : Some derivatives of this compound have been subjected to molecular docking screenings and shown to possess antimicrobial and antioxidant activity. This suggests their potential use in developing new antimicrobial agents (Flefel et al., 2018).
Interactions with Lysozyme : Studies on the interactions between derivatives of this compound and lysozyme have been conducted. These interactions may have implications in understanding protein-ligand interactions and drug design (Wu et al., 2007).
Material Science and Other Applications
Photopolymerization Processes : Derivatives of this compound have been studied for their applicability in monitoring photopolymerization processes. This suggests potential uses in materials science and engineering (Ortyl et al., 2019).
Corrosion Inhibition : Pyrazolopyridine derivatives synthesized from this compound have been evaluated as corrosion inhibitors for mild steel. This highlights a potential application in industrial corrosion protection (Dandia et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
6-(aminomethyl)pyridine-3-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-3-6-1-2-7(4-9)10-5-6;/h1-2,5H,4,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRYBZCJKAVMSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182159-63-3 | |
Record name | 6-(aminomethyl)pyridine-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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